Physicochemical Differentiation: Molecular Weight and Lipophilicity Comparison with 4-Halo Analogs
2,5-Dimethoxy-N-(2-phenylethyl)benzenesulfonamide (MW 321.39) is structurally differentiated from its 4-chloro and 4-bromo analogs by the absence of a halogen substituent at the 4-position of the benzenesulfonamide ring. The 4-chloro analog (CAS 691381-19-8) has a molecular weight of 355.8 g/mol, representing an increase of 34.4 g/mol (~10.7%) . The 4-bromo analog (CAS 409357-66-0) has a molecular weight of 400.3 g/mol, an increase of 78.9 g/mol (~24.5%) . The absence of halogen substitution reduces molecular weight and eliminates the contribution of halogen atoms to calculated logP, affecting membrane permeability and solubility profiles.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 321.39 |
| Comparator Or Baseline | 4-Chloro analog: 355.8; 4-Bromo analog: 400.3 |
| Quantified Difference | Δ = +34.4 (4-Cl); Δ = +78.9 (4-Br) |
| Conditions | Calculated from molecular formulas: C16H19NO4S (target), C16H18ClNO4S (4-Cl), C16H18BrNO4S (4-Br) |
Why This Matters
Differences in molecular weight and halogen content impact compound lipophilicity, membrane permeability, and metabolic stability, making the non-halogenated target compound a distinct physicochemical entity for SAR studies and lead optimization.
